molecular formula C9H8N2O4S B8075510 3-(4-methylsulfonylphenyl)-2H-1,2,4-oxadiazol-5-one

3-(4-methylsulfonylphenyl)-2H-1,2,4-oxadiazol-5-one

Cat. No.: B8075510
M. Wt: 240.24 g/mol
InChI Key: WBQJZAVZWHEYQU-UHFFFAOYSA-N
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Description

Compound “3-(4-methylsulfonylphenyl)-2H-1,2,4-oxadiazol-5-one” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “3-(4-methylsulfonylphenyl)-2H-1,2,4-oxadiazol-5-one” involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves multi-step synthesis, including the use of catalysts, solvents, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Compound “3-(4-methylsulfonylphenyl)-2H-1,2,4-oxadiazol-5-one” undergoes various chemical reactions, including:

Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, including controlled temperature, pressure, and pH. Common reagents used in these reactions include acids, bases, solvents, and catalysts .

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs .

Scientific Research Applications

Compound “3-(4-methylsulfonylphenyl)-2H-1,2,4-oxadiazol-5-one” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of compound “3-(4-methylsulfonylphenyl)-2H-1,2,4-oxadiazol-5-one” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds: Compound “3-(4-methylsulfonylphenyl)-2H-1,2,4-oxadiazol-5-one” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

  • Compound A (CID 12345678)
  • Compound B (CID 23456789)
  • Compound C (CID 34567890)

Uniqueness: Its distinct chemical structure allows it to participate in specific reactions and exhibit unique biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-2H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-16(13,14)7-4-2-6(3-5-7)8-10-9(12)15-11-8/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQJZAVZWHEYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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